molecular formula C12H15ClN2O5S B4943873 2-(4-Chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide

2-(4-Chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide

Cat. No.: B4943873
M. Wt: 334.78 g/mol
InChI Key: FCUWOJRYUKUNEL-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a chloro-substituted phenoxy group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-nitrophenol with epichlorohydrin to form the corresponding epoxide intermediate.

    Morpholine Substitution: The epoxide intermediate is then reacted with morpholine to introduce the morpholine ring, resulting in the formation of 2-(4-chloro-2-morpholin-4-ylphenoxy)ethanol.

    Sulfonylation: The next step involves the sulfonylation of the morpholine-substituted intermediate using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, to introduce the sulfonyl group.

    Acetylation: Finally, the sulfonylated intermediate is acetylated using acetic anhydride to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-(4-Chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation due to its ability to modulate specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the morpholine ring and phenoxy group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-morpholin-4-ylphenoxy)ethanol
  • 2-(4-Chloro-2-morpholin-4-ylsulfonylphenoxy)acetic acid
  • 2-(4-Chloro-2-morpholin-4-ylsulfonylphenoxy)ethylamine

Uniqueness

2-(4-Chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group enhances its potential as an enzyme inhibitor, while the morpholine ring and phenoxy group contribute to its overall stability and binding properties.

Properties

IUPAC Name

2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O5S/c13-9-1-2-10(20-8-12(14)16)11(7-9)21(17,18)15-3-5-19-6-4-15/h1-2,7H,3-6,8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUWOJRYUKUNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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